molecular formula C11H22N2O2 B13469422 Tert-butyl 3-amino-3-propylazetidine-1-carboxylate

Tert-butyl 3-amino-3-propylazetidine-1-carboxylate

Cat. No.: B13469422
M. Wt: 214.30 g/mol
InChI Key: CSGZUVOFVRUKIN-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-3-propylazetidine-1-carboxylate is a Boc-protected azetidine derivative of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C11H22N2O2 , this compound serves as a versatile building block for the synthesis of more complex molecules. Its structure features a 3-amino-3-propylazetidine core, a constrained ring system that can enhance the potency and selectivity of drug candidates, protected by a tert-butoxycarbonyl (Boc) group, which allows for selective deprotection and further functionalization . Compounds based on the azetidine scaffold, such as this one, are key intermediates in the development of active pharmaceutical ingredients. Research into arginase inhibitors, which are relevant to oncology, immunology, and cardiovascular diseases, often utilizes similar Boc-protected amino heterocycles as synthetic intermediates . The physicochemical properties of this reagent, including its predicted collision cross-section values for various adducts , make it a valuable compound for analytical method development and mass spectrometry studies. Intended Use: This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Handling and Storage: Based on the properties of similar reagents, this air- and heat-sensitive compound should be stored under an inert atmosphere in a refrigerated environment (0-10°C) to maintain stability and purity . Researchers should consult the safety data sheet for detailed hazard and handling information prior to use.

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

tert-butyl 3-amino-3-propylazetidine-1-carboxylate

InChI

InChI=1S/C11H22N2O2/c1-5-6-11(12)7-13(8-11)9(14)15-10(2,3)4/h5-8,12H2,1-4H3

InChI Key

CSGZUVOFVRUKIN-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CN(C1)C(=O)OC(C)(C)C)N

Origin of Product

United States

Preparation Methods

Alkylation of Tert-butyl 3-aminoazetidine-1-carboxylic Acid

Step Description Reagents and Conditions Yield Notes
1 Preparation of tert-butyl 3-aminoazetidine-1-carboxylic acid Known methods from azetidine derivatives - Starting material for alkylation
2 Alkylation with propyl halide Propyl bromide or iodide, base (e.g., K2CO3), solvent (e.g., DMF), temperature 20–50°C, reaction time 4–16 h 60–70% Reaction under inert atmosphere recommended to avoid side reactions
3 Workup and purification Extraction with organic solvents, drying over Na2SO4, silica gel column chromatography (hexane/ethyl acetate gradient) - Purity confirmed by NMR and HPLC

Coupling Reactions Using Carbodiimide Chemistry

In some protocols, tert-butyl 3-aminoazetidine-1-carboxylate is used as an intermediate for further functionalization via amide bond formation, which may parallel the synthesis of tert-butyl 3-amino-3-propylazetidine-1-carboxylate:

Step Description Reagents and Conditions Yield Notes
1 Activation of carboxylic acid 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI), Benzotriazol-1-ol (HOBT), base (DMAP) Room temperature, 4–16 h Used in coupling with amines to form amide bonds
2 Reaction with amine Aminoazetidine derivative, solvent (e.g., dichloromethane, tetrahydrofuran) - Reaction monitored by TLC and purified by silica gel chromatography

Representative Example of Alkylation Reaction

A typical reaction involves treating tert-butyl 3-aminoazetidine-1-carboxylic acid with propyl bromide in the presence of potassium carbonate in dimethylformamide at 20°C for 16 hours under nitrogen atmosphere. The reaction mixture is then extracted with ethyl acetate, washed, dried, and purified by column chromatography to yield this compound with approximately 69% yield.

Analytical Characterization

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Notes
Alkylation of tert-butyl 3-aminoazetidine-1-carboxylic acid Tert-butyl 3-aminoazetidine-1-carboxylic acid Propyl bromide, K2CO3, DMF 20°C, 16 h, inert atmosphere ~69% Most direct method for propyl substitution
Carbodiimide-mediated coupling (for related derivatives) Aminoazetidine tert-butyl ester EDCI, HOBT, DMAP, DCM or THF Room temp, 4–16 h 60–70% Useful for further functionalization, not direct alkylation

Research Findings and Practical Considerations

  • The tert-butyl protecting group is stable under the alkylation conditions, allowing selective modification at the amino position without deprotection.
  • Reaction yields vary depending on the alkylating agent and reaction conditions but typically range from 60% to 70%.
  • Purification by silica gel chromatography is effective for isolating the desired product.
  • The compound’s stability and functional groups make it a valuable intermediate in medicinal chemistry for synthesizing azetidine-based pharmacophores.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions to generate the free amine. In a representative procedure (Ambeed, 2020), treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature for 2 hours quantitatively removes the Boc group, yielding 3-amino-3-propylazetidine as a trifluoroacetate salt . This reaction is critical for subsequent functionalization of the amine.

Example Protocol

Reagents/ConditionsDetailsYieldSource
TFA/DCM (1:1), 2 h, 20°CBoc cleavage to free amine; isolated as TFA salt100%

Amide Bond Formation

The primary amine undergoes coupling with carboxylic acids using carbodiimide reagents. In one study, EDCI/HOBt-mediated coupling with (3-trifluoromethyl-benzoylamino)-acetic acid in DCM produced an amide derivative in 80% yield .

Reaction Table

Carboxylic AcidCoupling ReagentsSolventTimeYieldSource
(3-Trifluoromethyl-benzoyl)acetic acidEDCI, HOBt, TEADCM4 h80%
General acidsEDCI, DMAPTHF16 h69%

Mechanistic Insight
The reaction proceeds via activation of the carboxylic acid to an O-acylisourea intermediate, followed by nucleophilic attack by the amine. Triethylamine (TEA) or DMAP is used to neutralize HCl generated during the process .

Selective Functionalization

The Boc group’s stability under basic conditions enables selective modification of the amine. For example, the patent WO2009133778A1 describes base-mediated deprotection of analogous tert-butyl carbamates at 50–120°C, though this method has not been explicitly reported for the target compound .

Limitations and Challenges

  • Steric Hindrance : The propyl substituent at the 3-position may reduce reactivity in nucleophilic substitutions.

  • Side Reactions : Prolonged exposure to strong acids during Boc deprotection can lead to azetidine ring strain release or decomposition.

Scientific Research Applications

Chemistry: Tert-butyl 3-amino-3-propylazetidine-1-carboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: In biological research, this compound is used to study the interactions of azetidine derivatives with biological macromolecules. It is also used in the development of enzyme inhibitors and receptor modulators.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the design of molecules with specific biological activities, such as antimicrobial or anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-3-propylazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the target molecule involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, tert-butyl 3-amino-3-propylazetidine-1-carboxylate is compared below with structurally related compounds, focusing on molecular features, stability, and applications.

Table 1: Key Properties of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Ring Size Stability Notes Primary Applications
This compound C₁₁H₂₂N₂O₂ ~214.3 (estimated) Azetidine, amino, propyl, tert-butyl 4-membered Likely stable under inert conditions; potential ring strain Drug intermediates, chiral ligands
Tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate C₁₇H₂₅NO₄ 307.4 Pyrrolidine, hydroxymethyl, methoxyphenyl 5-membered Stable under recommended storage Lab R&D, bioactive molecule synthesis
Tert-butyl 3-aminopyrrolidine-1-carboxylate C₁₀H₂₀N₂O₂ 200.3 Pyrrolidine, amino 5-membered High thermal/chemical stability Peptidomimetics, enzyme inhibitors

Structural and Functional Differences

This strain may also reduce thermal stability relative to pyrrolidine analogs . The propyl substituent in the target compound increases hydrophobicity compared to the hydroxymethyl and methoxyphenyl groups in the pyrrolidine derivative from , influencing solubility and binding affinity in drug design .

Protective Group Utility :

  • The tert-butyl carbamate group in all listed compounds serves as a protective moiety for amines, enabling selective deprotection under acidic conditions. However, steric hindrance from the propyl group in the target compound may slow deprotection kinetics compared to less bulky analogs .

Applications: Azetidine derivatives are increasingly favored in medicinal chemistry for their conformational rigidity, which can improve target selectivity. In contrast, pyrrolidine derivatives (e.g., tert-butyl 3-aminopyrrolidine-1-carboxylate) are more commonly used in peptide mimics due to their natural prevalence in bioactive molecules .

Research Findings and Data Limitations

  • Crystallography: The SHELX software suite () is widely used for structural determination of such compounds.
  • Safety and Handling: The MSDS for the pyrrolidine derivative () indicates low acute toxicity and stability under standard conditions. By analogy, the target compound likely requires similar precautions (e.g., ventilation, PPE), though its amino group may pose additional reactivity risks .

Biological Activity

Tert-butyl 3-amino-3-propylazetidine-1-carboxylate (CAS Number: 325775-44-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, synthesis, and related research findings.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl 3-(aminomethyl)azetidine with various reagents under controlled conditions. For instance, one method includes the use of hydrogen chloride in ethanol to produce the hydrochloride salt, which can then be converted into the free base form through subsequent reactions in inert atmospheres .

Toxicity and Safety Profile

Initial studies indicate that this compound exhibits some level of toxicity. According to PubChem, it is classified as harmful if swallowed (H302) and causes skin irritation (H315) . This necessitates careful handling and consideration in therapeutic applications.

Pharmacological Potential

Research has suggested that compounds similar to this compound may exhibit neuroprotective properties. For example, studies on related azetidine derivatives have shown promise in treating neurodegenerative diseases by acting on dopamine receptors . The structural similarities suggest that this compound could potentially interact with similar biological pathways.

Case Studies and Research Findings

  • Neuroprotective Effects : A study highlighted the neuroprotective effects of azetidine derivatives in models of Parkinson's disease, showing that they could enhance dopaminergic activity and protect against neuronal loss .
  • Structure-Activity Relationship (SAR) : Research into SAR for azetidine compounds has demonstrated that modifications at the nitrogen atom can significantly influence receptor affinity and selectivity, particularly for D2 and D3 dopamine receptors .
  • Synthetic Pathways : Various synthetic routes have been explored to optimize yields and purity of this compound, suggesting a robust interest in its chemical manipulation for enhanced biological activity .

Data Table: Comparative Biological Activities

Compound NameBiological ActivityReference
This compoundPotential neuroprotective effects; toxicity noted
Related Azetidine DerivativeNeuroprotective in PD models; enhances dopaminergic signaling
Another Azetidine AnalogHigh affinity for D2/D3 receptors; selective agonist

Q & A

Q. How to apply QM/MM simulations in studying reaction mechanisms?

  • Methodology :
  • Hybrid Modeling : Combine quantum mechanics (QM) for active sites (e.g., azetidine ring) with molecular mechanics (MM) for the solvent environment.
  • Software : Use Gaussian or ORCA for QM, integrated with AMBER or CHARMM for MM.
  • Validation : Compare simulated activation energies with experimental kinetic data .

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